molecular formula C21H24N2O5 B4961308 3-(2-methoxyphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole

3-(2-methoxyphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B4961308
M. Wt: 384.4 g/mol
InChI Key: PJPGIAYPQOPGQQ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a 1,2,4-oxadiazole ring substituted with methoxy and triethoxyphenyl groups, which can influence its chemical reactivity and biological properties.

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-5-25-17-12-14(13-18(26-6-2)19(17)27-7-3)21-22-20(23-28-21)15-10-8-9-11-16(15)24-4/h8-13H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPGIAYPQOPGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NC(=NO2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methoxyphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methoxybenzohydrazide with 3,4,5-triethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy and triethoxy groups can undergo oxidation under strong oxidative conditions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced products under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other strong oxidizing agents.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst, or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: Used as a building block for synthesizing new heterocyclic compounds with potential biological activities.

    Catalysis: Potential use as a ligand in catalytic reactions due to its heterocyclic structure.

Biology and Medicine:

    Antimicrobial Agents: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.

    Anticancer Research: Studied for its cytotoxic effects on cancer cell lines, making it a candidate for anticancer drug development.

Industry:

    Material Science:

    Agriculture: Explored for its use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. In anticancer research, it might induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

    3-(2-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the triethoxy substitution, which may affect its biological activity and chemical reactivity.

    3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Features a different substitution pattern, potentially leading to different properties.

    3-(2-Methoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole: Similar structure but with fewer ethoxy groups, which can influence its solubility and reactivity.

Uniqueness: The presence of both methoxy and triethoxy groups in 3-(2-methoxyphenyl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole makes it unique in terms of its electronic properties and potential interactions with biological targets. These substitutions can enhance its solubility, reactivity, and overall biological activity compared to similar compounds.

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